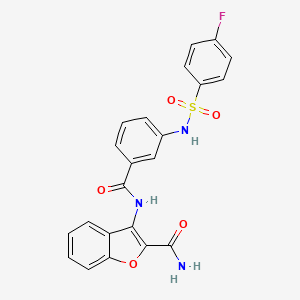

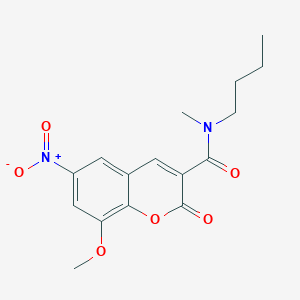

![molecular formula C25H25N3O4 B2481202 1-(2-(azepan-1-yl)-2-oxoethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 877656-88-7](/img/structure/B2481202.png)

1-(2-(azepan-1-yl)-2-oxoethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of fused pyrimidine derivatives, including those similar to the target compound, often involves multi-step reactions utilizing specific starting materials and conditions to achieve the desired product. For instance, Teimouri and Bazhrang (2006) described a facile synthesis method for creating highly substituted furopyrimidinones, a related class, through a one-pot three-component reaction, highlighting the efficiency and simplicity of modern synthetic approaches (Teimouri & Bazhrang, 2006). Similarly, Hu, Liu, and Ding (2010) demonstrated the synthesis of tetracyclic benzofuro[3,2-d]imidazo[1,2-a]pyrimidine-2,5-(1H,3H)-diones, showcasing the versatility of synthesis techniques in creating complex fused pyrimidine structures (Hu, Liu, & Ding, 2010).

Molecular Structure Analysis

The molecular and supramolecular structures of compounds similar to the target molecule have been characterized using various spectroscopic and crystallographic techniques. Acosta Quintero et al. (2018) provided a detailed analysis of the molecular and supramolecular structures of amino-substituted benzo[b]pyrimido[5,4-f]azepines, utilizing IR, 1H and 13C NMR spectroscopy, and mass spectrometry, along with X-ray crystallography (Acosta Quintero et al., 2018).

Chemical Reactions and Properties

The target compound, like its analogs, participates in a variety of chemical reactions, demonstrating its reactivity and potential for further chemical modifications. Inazumi et al. (1994) described the thermal ene reaction leading to pyrimido[4,5-b]azepines, illustrating the intramolecular reaction capabilities of pyrimidine derivatives (Inazumi et al., 1994).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research in synthetic chemistry has led to the development of novel heterocyclic compounds with potential applications in medicinal chemistry. For instance, the synthesis of fused pyrimidine derivatives and their reactions with α-amino acid derivatives have been described, which can lead to the formation of azomethine ylides and pyrimido[4,5-b]azepine derivatives through well-known condensation processes. These processes depend on the substituent patterns of the amino acid derivatives used, illustrating the complexity and versatility of heterocyclic compound synthesis (Inazumi et al., 1994).

Potential Pharmacological Applications

The synthesis of thieno[2,3-b]azepin-4-ones, which have been explored for their antineoplastic (anti-cancer) properties, demonstrates the potential pharmacological applications of complex heterocyclic compounds. Although the preliminary biological data for these compounds did not indicate significant antineoplastic activity, the approach highlights the ongoing search for novel compounds with therapeutic potential (Koebel et al., 1975).

Photophysical Properties and Sensing Applications

Further research into the photophysical properties of pyrimidine-phthalimide derivatives has shown that these compounds can exhibit solid-state fluorescence and solvatochromism, which could be harnessed for applications in materials science, including the development of pH sensors and logic gates. The ability to tune the photophysical properties of these compounds through molecular design opens up new avenues for their application in sensing technologies (Yan et al., 2017).

Eigenschaften

IUPAC Name |

1-[2-(azepan-1-yl)-2-oxoethyl]-3-(4-methylphenyl)-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O4/c1-17-10-12-18(13-11-17)28-24(30)23-22(19-8-4-5-9-20(19)32-23)27(25(28)31)16-21(29)26-14-6-2-3-7-15-26/h4-5,8-13H,2-3,6-7,14-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKJGDZJEPYOPSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)N5CCCCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

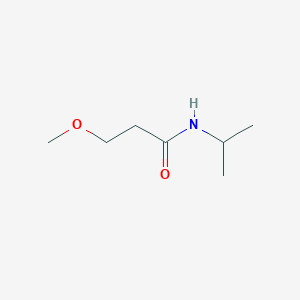

![2-{[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2481123.png)

![N-[2-(Trifluoromethyl)pyridin-3-yl]hydroxylamine](/img/structure/B2481125.png)

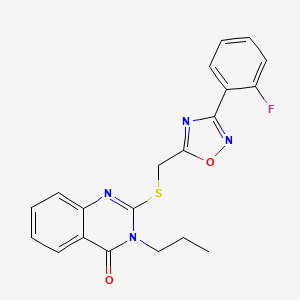

![2-(2,4-dioxo-3-propyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2481126.png)

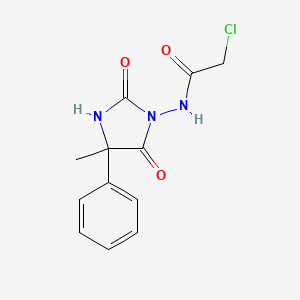

![6-[(3,4-Dichlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2481130.png)

![2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2481133.png)